Lp-PLA2-IN-9
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Overview
Description
Lp-PLA2-IN-9 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the inflammatory processes associated with atherosclerosis and other cardiovascular diseases. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .
Preparation Methods
The synthesis of Lp-PLA2-IN-9 involves the preparation of tetracyclic pyrimidinone compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Lp-PLA2-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity and stability.
Scientific Research Applications
Lp-PLA2-IN-9 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Researchers use it to investigate the role of Lp-PLA2 in inflammatory processes and its potential as a therapeutic target.
Medicine: The compound is being explored for its potential in treating neurodegenerative diseases and cardiovascular conditions by inhibiting Lp-PLA2 activity.
Industry: This compound can be used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2 .
Mechanism of Action
Lp-PLA2-IN-9 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby mitigating inflammation and its associated effects. The molecular targets include the active site of Lp-PLA2, and the pathways involved are primarily related to lipid metabolism and inflammatory signaling .
Comparison with Similar Compounds
Similar compounds to Lp-PLA2-IN-9 include:
Rilapladib: This compound also inhibits Lp-PLA2 and is being investigated for its effects on cardiovascular health.
Other tetracyclic pyrimidinone derivatives: These compounds share a similar core structure with this compound and exhibit varying degrees of Lp-PLA2 inhibition.
This compound is unique due to its specific structural modifications that enhance its potency and selectivity as an Lp-PLA2 inhibitor, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C25H19ClF5N3O4 |
---|---|
Molecular Weight |
555.9 g/mol |
IUPAC Name |
6-[[4-[3-chloro-4-(trifluoromethoxy)phenoxy]-3,5-difluorophenyl]methoxy]-3,5,9-triazatetracyclo[8.2.2.01,9.03,8]tetradeca-5,7-dien-4-one |
InChI |
InChI=1S/C25H19ClF5N3O4/c26-16-9-15(1-2-19(16)38-25(29,30)31)37-22-17(27)7-13(8-18(22)28)11-36-20-10-21-33(23(35)32-20)12-24-5-3-14(4-6-24)34(21)24/h1-2,7-10,14H,3-6,11-12H2 |
InChI Key |
WLAIANJMCBAVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC1N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=C(C=C6)OC(F)(F)F)Cl)F |
Origin of Product |
United States |
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